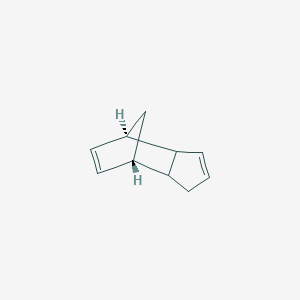

3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene

Übersicht

Beschreibung

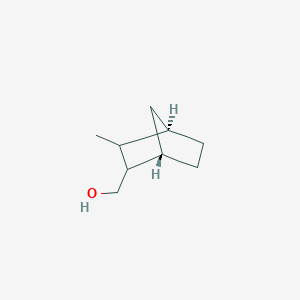

“3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene” is a chemical compound with the molecular formula C10H12 . It is also known as “Phenol, polymer with this compound” and has a molecular weight of 132.2023 .

Synthesis Analysis

The synthesis of “this compound” involves the dimerization of 1,3-cyclopentadiene . The reaction is exothermic with a heat of reaction of -195.7 kJ/mol .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file .

Wissenschaftliche Forschungsanwendungen

Etherification of Dicyclopentadiene with Methanol : Saha (1999) explored the etherification of dicyclopentadiene (DCPD) with methanol, using cation-exchange resins as catalysts. This process aimed to synthesize an unsaturated methyl ether of DCPD with a strong floral odor, studying the kinetics of the reaction and the impact of various parameters on the rate of reaction (Saha, 1999).

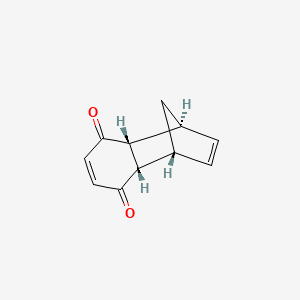

Chiral Preparation of C2-Symmetric 4-Cyclopentene-1,3-Diol : Kimura, Ehama, and Inomata (2002) demonstrated the chiral preparation of C2-symmetric 4-cyclopentene-1,3-diol from racemic 3a,4,7,7a-tetrahydro-4,7-methano-1H-inden1-one. This involved a lipase-mediated kinetic resolution as a key step in the synthesis process (Kimura, Ehama, & Inomata, 2002).

Safety Assessment in Fragrance Ingredients : A study by Api et al. (2020) evaluated pyridine, 4-ethenyl-, reaction products with 3a,4,7,7a-tetrahydrodimethyl-4,7-methano-1H-indene for various toxicological endpoints. The study found that this compound is not genotoxic and poses minimal risks for repeated dose toxicity, reproductive toxicity, and other health concerns (Api et al., 2020).

Conversion of Dihydroindenones into Indanones : Luh, Lai, and Tam (1980) reported on the reactions of 3a-7a-dihydroindenones with Fe(CO)5, leading to the formation of indanones. This study contributed to understanding the mechanisms of these reactions, which have implications in synthetic organic chemistry (Luh, Lai, & Tam, 1980).

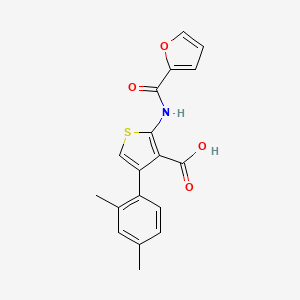

Anticancer, Antimicrobial, and Carbonic Anhydrase Inhibition Profiles : Kocyigit et al. (2017) synthesized novel derivatives of 3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole and investigated their anticancer, antimicrobial activities, and carbonic anhydrase inhibition. This research highlighted the potential biomedical applications of these compounds (Kocyigit et al., 2017).

Eigenschaften

IUPAC Name |

(1R,7S)-tricyclo[5.2.1.02,6]deca-3,8-diene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-2-9-7-4-5-8(6-7)10(9)3-1/h1-2,4-5,7-10H,3,6H2/t7-,8+,9?,10?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HECLRDQVFMWTQS-AFWXGSBKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C3CC2C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC2C1[C@H]3C[C@@H]2C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

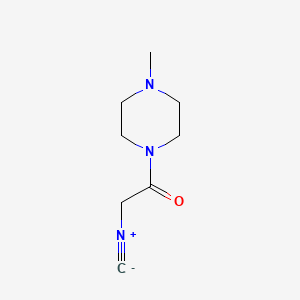

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-[2-(2-bromoacetyl)phenoxy]acetate](/img/structure/B7885370.png)

![N,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B7885403.png)

![2-Azabicyclo[2.2.1]heptane-2-acetic acid, (1R,4S)-rel-](/img/structure/B7885405.png)

![(1R,5S)-Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B7885443.png)

![(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B7885453.png)

![6,7-dimethoxy-4-[(3R)-3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]quinazoline](/img/structure/B7885477.png)